2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole
Description
Properties
Molecular Formula |
C13H15FN4S |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-[(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]-4-fluoroaniline |
InChI |
InChI=1S/C13H15FN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3 |
InChI Key |
ULUURUUCUDPYGK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Imidazole Ring Construction
The imidazole backbone is typically synthesized via the Debus-Radziszewski reaction , which involves cyclocondensation of a 1,2-diketone, aldehyde, and ammonium acetate. For this compound:
-
Starting materials : Ethyl glyoxalate (for the 1-methyl group), thiourea (for the ethylsulfanyl group), and 4-fluorophenylhydrazine.
-
Reaction conditions : Reflux in glacial acetic acid (120°C, 6–8 hours).
Mechanism :
Functionalization at Position 5
The aldehyde group at position 5 is introduced via Vilsmeier-Haack formylation :
-
Treat the imidazole intermediate with POCl₃ and DMF at 0–5°C.
-
Hydrolyze the intermediate to yield the 5-formyl derivative.
Key data :
Hydrazone Formation with 4-Fluorophenylhydrazine
The 5-formylimidazole derivative undergoes condensation with 4-fluorophenylhydrazine to form the hydrazone linkage:
-
Conditions : Ethanol, catalytic acetic acid, reflux (4–6 hours).
-
Workup : Precipitation in ice-water, recrystallization from ethanol.
Optimization factors :
-
Molar ratio : 1:1.2 (aldehyde:hydrazine) for minimal side products.
-
Solvent polarity : Ethanol enhances Schiff base formation kinetics.
Alternative Routes and Modifications
Microwave-Assisted Synthesis
A greener approach utilizes microwave irradiation to accelerate imidazole cyclization:
-
Mix benzil derivatives, ammonium acetate, and aldehydes.
Advantages :
Phase-Transfer Catalyzed Alkylation
To introduce the ethylsulfanyl group:
-
React 2-mercaptoimidazole with ethyl bromide under phase-transfer conditions (tetradodecylammonium bromide, CH₂Cl₂/H₂O).
Side reaction mitigation :
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield | Scalability | Key Limitation |
|---|---|---|---|
| Debus-Radziszewski | 65–70% | Lab-scale | Long reaction times |
| Microwave-assisted | 85–87% | Pilot-scale | Special equipment needed |
| Phase-transfer | 90–92% | Industrial | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group enhances binding to hydrophobic enzyme pockets, as seen in α-glucosidase inhibitors (e.g., compound 9b, IC₅₀ = 18.2 µM) .
- Halogen Substitution : Bromine at the para position (compound 9c) improves inhibitory potency (IC₅₀ = 12.4 µM) compared to fluorine, likely due to increased van der Waals interactions .
- Sulfur-Containing Groups : Ethylsulfanyl at position 2 may improve metabolic stability compared to unsubstituted imidazoles, as sulfur atoms often resist oxidative degradation .
Physicochemical Properties
Insights :
- The ethylsulfanyl group increases lipophilicity (LogP ~3.5), favoring membrane permeability but reducing aqueous solubility.
- Benzoimidazole derivatives (e.g., ) exhibit lower molecular weights but similar solubility challenges due to aromatic stacking.
Pharmacological Activity
Antimicrobial Activity :
- Fluorophenyl-substituted imidazoles (e.g., compound 2 in ) show activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to disruption of bacterial membrane integrity.
- Thiazole-triazole hybrids (e.g., 9b and 9c in ) demonstrate broader-spectrum activity, with 9c showing superior potency due to bromine’s electronegativity and steric effects .
Enzyme Inhibition :
- The hydrazinylidene moiety in the target compound may act as a chelating agent for metalloenzymes, similar to hydrazone-based inhibitors in .
Optimization Strategies :
- Sodium metabisulfite () is preferred over harsher acids for preserving fluorophenyl integrity.
Biological Activity
The compound 2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole , with the CAS number 477854-43-6, is a novel imidazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 278.35 g/mol. The compound's structure features an imidazole ring, which is known for its diverse biological properties.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of imidazole derivatives, including the target compound. Research indicates that compounds containing imidazole rings can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have shown significant inhibitory activity against breast cancer cell lines, with IC50 values in the nanomolar range, indicating potent antiproliferative properties .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Imidazole derivative A | MCF-7 (ER+) | 52 | Microtubule disruption |
| Imidazole derivative B | MDA-MB-231 (triple-negative) | 74 | Apoptosis induction |
The mechanism by which this compound exerts its biological effects appears to be linked to its ability to bind to tubulin, disrupting polymerization and leading to mitotic catastrophe. This is consistent with findings from related studies where imidazole derivatives were shown to inhibit tubulin assembly and induce multinucleation in cancer cells .
Case Studies
Several case studies have explored the biological activity of imidazole derivatives similar to the target compound:
- Study on Breast Cancer Cells : A study evaluated the antiproliferative effects of various imidazole derivatives on MCF-7 and MDA-MB-231 cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through tubulin disruption .
- In Vivo Studies : In vivo experiments demonstrated that imidazole derivatives could reduce tumor size in xenograft models. The administration of these compounds resulted in decreased proliferation markers and increased apoptosis in tumor tissues .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Imidazole Core Formation : Condensation of 1-methylimidazole-2-thiol with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylsulfanyl group .
Hydrazone Linkage : Reacting 4-fluorophenylhydrazine with an aldehyde precursor (e.g., 5-formylimidazole intermediate) in ethanol or methanol under reflux (60–80°C). Acid catalysis (e.g., glacial acetic acid) enhances imine bond formation .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%).
Key Parameters :
- Temperature Control : Excess heat may degrade the hydrazone moiety.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility during substitution reactions.
- Analytical Validation : Confirm product identity via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HPLC (retention time matching) .
Basic: How can the molecular structure of this compound be unambiguously characterized?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify distinct peaks for the ethylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂), imidazole protons (δ 7.0–7.5 ppm), and hydrazone NH (δ 10–12 ppm, broad singlet) .
- ¹³C NMR : Confirm the carbonyl/imine carbon (δ 150–160 ppm) and fluorophenyl aromatic carbons (δ 115–165 ppm with J coupling to fluorine) .
X-ray Crystallography :
- High-resolution data (d-spacing < 0.8 Å) to resolve torsional angles in the hydrazone moiety.
- Anisotropic displacement parameters for non-H atoms.
Advanced: How can contradictory crystallographic data (e.g., disordered atoms or twinning) be resolved during structure refinement?
Methodological Answer:
Disorder Modeling :
- Use SHELXL’s PART instruction to model split positions for disordered ethylsulfanyl or fluorophenyl groups. Apply isotropic displacement parameters for minor occupancy components .
- Refine occupancy ratios with free variables (e.g., SUMP to constrain total occupancy to 1.0).
Twinning Analysis :
- For twinned crystals, employ SHELXL’s TWIN/BASF commands. Calculate the Flack parameter to assess absolute structure .
- Validate with PLATON’s ADDSYM to detect missed symmetry operations .
Validation Tools :
- Check R1/wR2 convergence (<5% discrepancy). Use the Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (e.g., C–H⋯F) that may stabilize disordered regions .
Advanced: What experimental strategies are recommended to investigate this compound’s biological activity and mechanism of action?
Methodological Answer:
In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with varying concentrations (1–100 µM). Calculate IC₅₀ via nonlinear regression .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in target cells using scintillation counting.
Binding Studies :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip. Monitor binding kinetics (ka/kd) at 25°C in PBS buffer .
- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., fluorophenyl group π-stacking with aromatic residues) .
Data Interpretation :
- Address contradictions (e.g., high in vitro activity but low cellular uptake) by modifying lipophilicity via substituent variation (e.g., replacing ethylsulfanyl with methylsulfonyl) .
Advanced: How can thermal stability and degradation pathways of this compound be analyzed?
Methodological Answer:
Thermogravimetric Analysis (TGA) :
- Heat the sample (5–10 mg) from 25°C to 600°C at 10°C/min under N₂. Identify decomposition onset (Td >200°C suggests stability for biological assays) .
Differential Scanning Calorimetry (DSC) :
- Detect phase transitions (e.g., melting point, Tm) and exothermic degradation peaks. Compare with theoretical predictions (ChemDraw) .
Mass Spectrometry (MS) :
- Use ESI-MS to identify degradation products (e.g., loss of ethylsulfanyl group [M – 76 Da]) .
Advanced: What strategies mitigate instability of the hydrazone moiety during storage and handling?
Methodological Answer:
Storage Conditions :
- Store in amber vials at –20°C under argon to prevent oxidation and photodegradation .
Stabilization Additives :
- Add 1% w/v ascorbic acid to ethanol stock solutions to scavenge free radicals .
Analytical Monitoring :
- Track hydrazone integrity via weekly HPLC (C18 column, 0.1% TFA in H₂O/ACN). A >5% decrease in peak area indicates degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
